N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide: is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzoyl group attached to a tetrahydroquinoline ring, which is further connected to a chlorobenzamide moiety
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c24-19-10-8-16(9-11-19)22(27)25-20-12-13-21-18(15-20)7-4-14-26(21)23(28)17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFAMYOMQPAOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the tetrahydroquinoline ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Benzoylation: The tetrahydroquinoline intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the reaction of the benzoylated tetrahydroquinoline with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives with reduced functional groups.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide: can be compared with other similar compounds such as:
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide
These compounds share a similar core structure but differ in the substituents attached to the benzamide moiety. The uniqueness of This compound lies in the presence of the 4-chloro substituent, which can influence its chemical reactivity and biological activity.
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement combining a tetrahydroquinoline moiety with a benzamide core, which may contribute to its interactions with various biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 420.89 g/mol. The structure includes:
- A benzoyl group that enhances lipophilicity.
- A tetrahydroquinoline ring that is often associated with various pharmacological activities.
- A 4-chlorobenzamide moiety , which may influence the compound's binding affinity to specific targets.
Research indicates that this compound interacts with several molecular targets within biological systems. The presence of both the benzoyl and chlorobenzamide groups allows for potential inhibition of enzyme activities and modulation of cellular signaling pathways.
Key Findings:
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in cancer progression and inflammation.
- Cellular Signaling : It may interfere with pathways such as mTOR signaling, which is critical in cancer biology .
Pharmacological Studies
Pharmacological investigations have highlighted various biological activities associated with this compound:
- Anticancer Activity : Studies have demonstrated that similar tetrahydroquinoline derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells .
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
Comparative Analysis
A comparative analysis of similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide | Similar tetrahydroquinoline structure | Potential anticancer properties |
| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide | Contains a methyl group on the benzene ring | Antimicrobial activity |
| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide | Features an imidazolidine moiety | Diverse biological activities |
These comparisons suggest that modifications to the core structure can significantly influence the biological activity of tetrahydroquinoline derivatives.
Study 1: Anticancer Efficacy
In a study examining the efficacy of tetrahydroquinoline derivatives against lung cancer cells, this compound was evaluated alongside other compounds. Molecular docking studies indicated a strong binding affinity to mTOR (docking score: -10.5 kcal/mol), outperforming standard treatments like 5-fluorouracil (docking score: -7.6 kcal/mol) .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds showed that this compound exhibited significant activity against Gram-positive bacteria. The study emphasized the need for further exploration into its mechanism of action and potential clinical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
